

In-Depth Technical Guide to NSC 409734: Chemical Properties and Solubility

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Compound of Interest

Compound Name: NSC 409734

Cat. No.: B8073837

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and solubility of **NSC 409734**, also identified by its CAS number 40591-65-9. The information is compiled and presented to support research, development, and application of this compound.

Core Chemical Properties

NSC 409734 is chemically known as 2-(2,3,4,6-Tetra-O-acetyl- β -D-glucopyranosyl)-2-thiopseudourea hydrobromide.^{[1][2][3][4]} Its fundamental chemical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	2-(2,3,4,6-Tetra-O-acetyl- β -D-glucopyranosyl)-2-thiopseudourea hydrobromide	[1][2][3][4]
Synonyms	(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(carbamimidoylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate hydrobromide; [Amino-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanylmethylidene]azanium ; bromide; 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl carbamimidothioate hydrobromide	[5]
CAS Number	40591-65-9	[1][2][3][6][7]
Molecular Formula	C15H23BrN2O9S	[3][4][5][6][7]
Molecular Weight	487.32 g/mol	[3][4][5][6][7]
Appearance	White Crystalline Solid	[2]
LogP	1.45430	[1]
PSA	189.60000	[1]

At the time of this writing, specific quantitative data for melting point, boiling point, and pKa for **NSC 409734** are not readily available in the public domain.

Solubility Profile

The solubility of a compound is a critical parameter for its handling, formulation, and biological activity. Based on available data, **NSC 409734** exhibits solubility in several common organic solvents.

Solvent	Solubility	Source
Chloroform	Soluble	[1] [2]
Dichloromethane	Soluble	[1] [2]
Ethanol	Soluble	[1] [2]
Methanol	Soluble	[1] [2]

Quantitative solubility data (e.g., in mg/mL or M) is not currently available. The provided information indicates qualitative solubility.

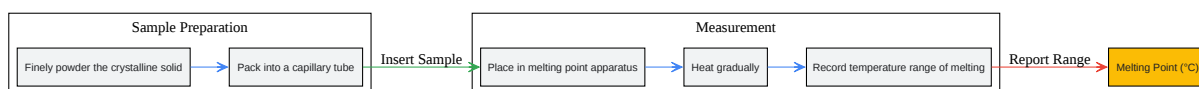
Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **NSC 409734** are not explicitly published. However, standard methodologies for determining key parameters are outlined below for researchers seeking to characterize this compound further.

Determination of Melting Point

A standard method for determining the melting point of a crystalline solid like **NSC 409734** is using a melting point apparatus.

Workflow for Melting Point Determination



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Caption: Workflow for determining the melting point of a solid compound.

Determination of Solubility

A common method to quantitatively determine solubility is the shake-flask method.

Workflow for Solubility Determination



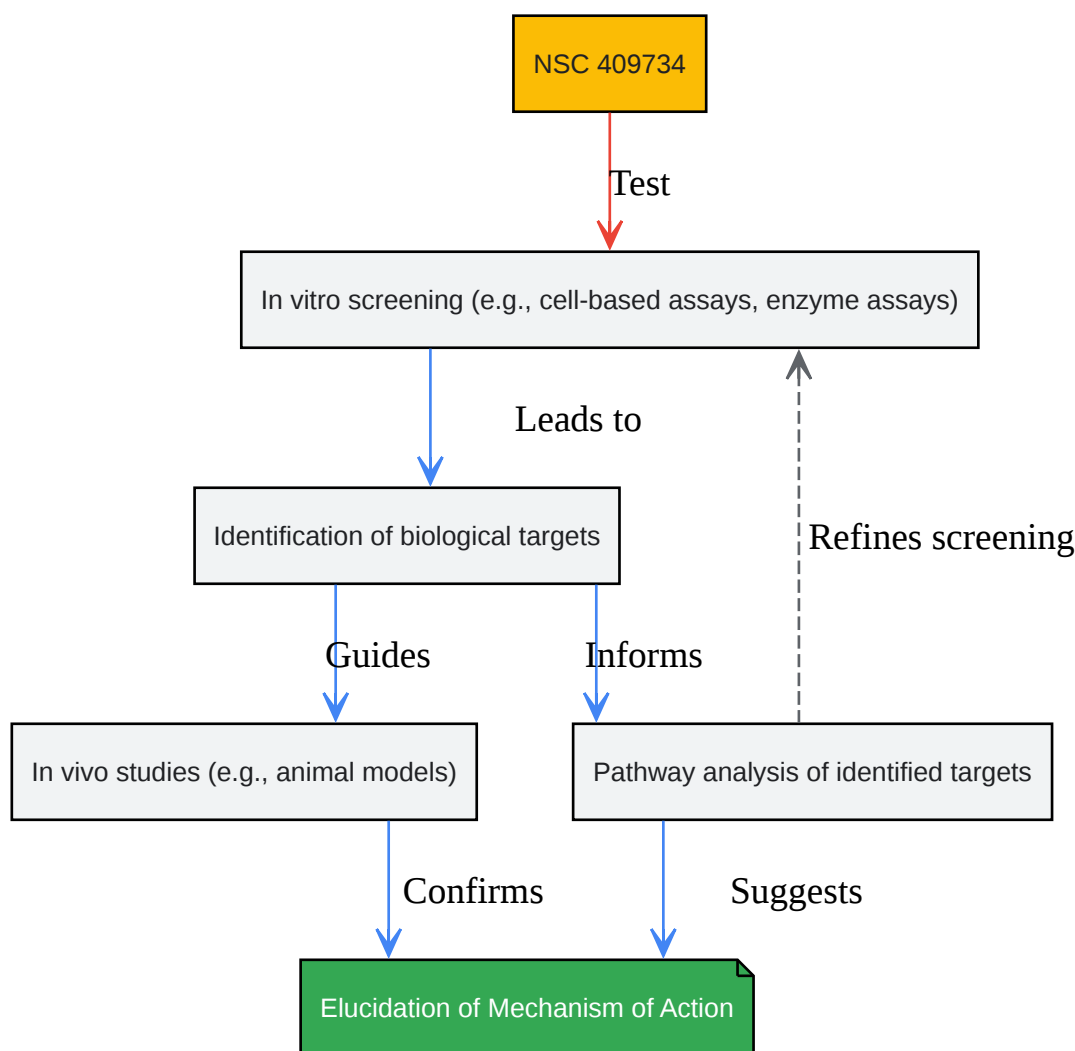
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Caption: Workflow for the shake-flask method of solubility determination.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing the specific biological activity or the signaling pathways modulated by **NSC 409734**. This compound is broadly categorized as being useful in organic synthesis.[2][4] Further research is required to elucidate any potential pharmacological effects.

Logical Relationship for Investigating Biological Activity



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Caption: A logical workflow for the investigation of the biological activity of a novel compound.

This document serves as a foundational guide to the chemical properties and solubility of **NSC 409734** based on currently available data. It is intended to be a living document, with the expectation of updates as more research becomes available.

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